molecular formula C23H15ClFN3OS2 B12394736 EGFR/ErbB-2 inhibitor-1

EGFR/ErbB-2 inhibitor-1

Cat. No.: B12394736
M. Wt: 468.0 g/mol
InChI Key: PBIJKZCHYCDPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of EGFR and ErbB-2 in Cellular Processes and Disease Progression

The ErbB family of receptor tyrosine kinases consists of four members: EGFR (ErbB-1), ErbB-2 (HER2), ErbB-3, and ErbB-4. targetmol.com These transmembrane proteins play pivotal roles in regulating essential cellular processes such as proliferation, differentiation, survival, and migration. aacrjournals.orgnih.govnih.gov The activation of these receptors is typically initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of EGFR. targetmol.comnih.gov This binding induces a conformational change, leading to the formation of receptor homodimers (e.g., EGFR/EGFR) or heterodimers. targetmol.com

Notably, ErbB-2 has no known direct activating ligand and can be activated through heterodimerization with other ligand-bound ErbB family members, with the EGFR/ErbB-2 heterodimer being a particularly potent signaling complex. targetmol.com This dimerization stimulates the intrinsic tyrosine kinase activity of the receptors, resulting in autophosphorylation of tyrosine residues in their intracellular domains. targetmol.comnih.gov These phosphorylated sites then serve as docking platforms for various adaptor proteins and signaling molecules, which in turn activate multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. nih.govselleckchem.com These pathways are central to promoting cell growth, proliferation, and survival.

In numerous cancers, the signaling through EGFR and ErbB-2 is dysregulated. targetmol.comaacrjournals.org This can occur through various mechanisms, including receptor overexpression, gene amplification, or mutations that lead to constitutive, ligand-independent activation of the kinase domain. targetmol.com For instance, EGFR overexpression is associated with a poor prognosis in a variety of epithelial cancers, including those of the lung, head and neck, and colon. targetmol.comnih.gov Similarly, the amplification of the ERBB2 gene, leading to ErbB-2 protein overexpression, is a key driver in a significant subset of breast, gastric, and ovarian cancers. aacrjournals.org This aberrant signaling drives uncontrolled cell division, inhibits apoptosis (programmed cell death), promotes angiogenesis (the formation of new blood vessels to supply the tumor), and enhances tumor cell invasion and metastasis. aacrjournals.org

Overview of Therapeutic Targeting of EGFR and ErbB-2 in Preclinical Contexts

The critical role of aberrant EGFR and ErbB-2 signaling in cancer has led to the development of therapeutic strategies aimed at inhibiting their activity. nih.gov Preclinical research has validated these receptors as viable targets. Two primary classes of inhibitors have been extensively studied: monoclonal antibodies that target the extracellular domain of the receptors and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain. nih.gov

Monoclonal antibodies, such as cetuximab (targeting EGFR) and trastuzumab (targeting ErbB-2), have demonstrated efficacy in preclinical models and have been approved for clinical use. oricpharma.com They function by blocking ligand binding, preventing receptor dimerization, and inducing receptor internalization and degradation. oricpharma.com

Small-molecule TKIs, on the other hand, are designed to compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the receptor. mdpi.com By blocking ATP binding, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. mdpi.com First-generation TKIs, such as gefitinib (B1684475) and erlotinib (B232), were developed to be selective for EGFR. nih.gov However, the development of resistance to single-agent therapies, often through the activation of alternative signaling pathways, highlighted the need for more comprehensive inhibition strategies. plos.org This led to the exploration of dual and pan-ErbB inhibitors in preclinical studies.

Preclinical models, including cancer cell lines and tumor xenografts in animals, have been instrumental in evaluating the efficacy of these targeted therapies. aacrjournals.orgnih.gov Studies in these models have shown that inhibiting EGFR and ErbB-2 can lead to a reduction in tumor cell proliferation, induction of apoptosis, and suppression of tumor growth. aacrjournals.orgnih.gov Furthermore, preclinical investigations have explored the combination of these targeted agents with conventional chemotherapy, often demonstrating synergistic effects. frontiersin.org

Positioning of EGFR/ErbB-2 Inhibitor-1 as a Dual-Targeting Agent

Given the extensive crosstalk between ErbB family members and the role of heterodimers, particularly EGFR/ErbB-2, in driving oncogenic signaling, the simultaneous inhibition of both receptors emerged as a promising therapeutic strategy. sigmaaldrich.com Dual inhibition is hypothesized to provide a more complete blockade of ErbB signaling compared to targeting either receptor alone, potentially leading to enhanced anti-tumor activity and overcoming some mechanisms of resistance. sigmaaldrich.com

In this context, a number of dual EGFR/ErbB-2 inhibitors have been developed and evaluated in preclinical settings. One such compound is identified as this compound (CAS 179248-61-4), a small molecule designed to reversibly inhibit the tyrosine kinase activity of both EGFR and ErbB-2. scbt.com Another well-studied example of a dual inhibitor is Lapatinib (also known as GW572016). nih.govmedchemexpress.com Preclinical studies with these types of dual inhibitors have provided significant insights into their mechanism of action and therapeutic potential.

Research on dual inhibitors like this compound has focused on their ability to potently inhibit both EGFR and ErbB-2 kinase activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. For instance, the dual inhibitor GW2016 (lapatinib) demonstrated potent inhibition of both purified EGFR and ErbB-2 with IC50 values of 10.2 nM and 9.8 nM, respectively. aacrjournals.orgnih.gov

The following tables present representative data from preclinical studies on dual EGFR/ErbB-2 inhibitors, illustrating their biochemical potency and effects on cancer cell lines.

Table 1: Biochemical Inhibitory Activity of a Representative Dual EGFR/ErbB-2 Inhibitor (GW2016/Lapatinib)

Target EnzymeIC50 (nM)
EGFR10.2
ErbB-29.8
Data sourced from preclinical studies on the dual inhibitor GW2016 (lapatinib). aacrjournals.orgnih.gov

Table 2: In Vitro Growth Inhibition by a Representative Dual EGFR/ErbB-2 Inhibitor (GW2016/Lapatinib) in Human Tumor Cell Lines

Cell LineTumor TypeReceptor OverexpressionGrowth Inhibition IC50 (µM)
HN5Head and NeckEGFR< 0.16
A-431VulvaEGFR< 0.16
BT474BreastErbB-2< 0.16
CaLu-3LungErbB-2< 0.16
N87GastricErbB-2< 0.16
Data reflects the average IC50 values after 3 days of exposure to GW2016 (lapatinib). nih.gov

Preclinical studies have further demonstrated that treatment with dual EGFR/ErbB-2 inhibitors leads to the inhibition of receptor autophosphorylation and the phosphorylation of downstream signaling molecules like AKT in tumor cell lines. nih.gov In vivo studies using tumor xenograft models have shown that oral administration of these inhibitors can result in a dose-responsive inhibition of tumor growth. nih.gov These findings from preclinical research have been crucial in establishing the rationale for the clinical development of dual EGFR/ErbB-2 inhibitors for the treatment of cancers driven by these pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H15ClFN3OS2

Molecular Weight

468.0 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H15ClFN3OS2/c24-18-10-16(6-7-19(18)29-12-14-3-1-4-15(25)9-14)28-22-17-11-21(20-5-2-8-30-20)31-23(17)27-13-26-22/h1-11,13H,12H2,(H,26,27,28)

InChI Key

PBIJKZCHYCDPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CS5)Cl

Origin of Product

United States

Molecular Mechanisms of Action of Egfr/erbb 2 Inhibitor 1

Direct Kinase Inhibition Profile

The efficacy of an EGFR/ErbB-2 inhibitor is fundamentally determined by its direct interaction with the target kinase domains. This profile encompasses its binding strength, the specific mode of inhibition relative to the enzyme's natural substrate, and the nature of the chemical bond it forms with the receptor.

Binding Affinity and Kinetics to EGFR and ErbB-2 Kinase Domains

EGFR/ErbB-2 inhibitors are characterized by their potent binding to the kinase domains of both receptors. This high affinity is crucial for their therapeutic effect. Lapatinib, a well-studied example of this class, is a potent inhibitor of both EGFR and ErbB-2 tyrosine kinase activity. researchgate.netresearchgate.net A key kinetic feature of Lapatinib is its slow dissociation rate from these receptors, with a dissociation half-life reported to be 300 minutes or longer. researchgate.netdrugbank.com This prolonged binding may contribute to a sustained inhibition of the receptors' kinase activity within tumor cells. researchgate.net

Different compounds within this inhibitor class exhibit varying affinities, often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%.

Binding Affinity of Various EGFR/ErbB-2 Inhibitors

CompoundEGFR (ErbB-1) IC50ErbB-2 IC50Reference
HKI-27292 nM59 nM pnas.org
HKI-35734 nM33 nM pnas.org
Compound 517 nM (0.017 µM)80 nM (0.08 µM) medchemexpress.com
Afatinib (B358)0.5 nM14 nM nih.gov
Lapatinib10.8 nM9.2 nM drugbank.com

Irreversible versus Reversible Binding Characteristics

The chemical interaction between an inhibitor and its target kinase can be either reversible or irreversible, a key distinction within the EGFR/ErbB-2 inhibitor class.

Reversible Inhibitors : Lapatinib is an example of a reversible inhibitor. nih.govresearchgate.netcancernetwork.com It binds to the kinase domain through non-covalent interactions, and its binding is in equilibrium. While it has a slow dissociation rate, it can eventually detach from the receptor, restoring the enzyme's potential for activity. researchgate.netdrugbank.com

Irreversible Inhibitors : A second generation of inhibitors was developed to form a permanent, covalent bond with the kinase domain. dovepress.com These compounds, which include Afatinib and Dacomitinib (B1663576), typically possess a reactive group (e.g., an acrylamide (B121943) side chain) that forms a covalent bond with a specific cysteine residue within the ATP-binding site (Cys797 in EGFR and Cys805 in ErbB-2). nih.govmdpi.comnih.gov This permanent binding leads to an irreversible inactivation of the receptor's kinase function. plos.orgpnas.org This mechanism was developed in part to overcome certain forms of resistance to reversible inhibitors. pnas.orgplos.org

Inhibition of Receptor Phosphorylation and Activation

The central consequence of an inhibitor binding to the kinase domain is the prevention of receptor activation. For the ErbB family, activation is initiated by ligand binding (for EGFR) or heterodimerization, which promotes a conformational change that stimulates the intrinsic tyrosine kinase activity. cancernetwork.com This leads to the autophosphorylation (or trans-phosphorylation within a dimer) of specific tyrosine residues in the C-terminal tail of the receptor. pharmgkb.orgoup.com

EGFR/ErbB-2 inhibitors directly block this critical step. By occupying the ATP-binding site, they prevent the transfer of phosphate (B84403) from ATP to these tyrosine residues. drugbank.comwikipedia.org This lack of phosphorylation means the receptors are not activated and cannot recruit the downstream adaptor proteins and enzymes (like SHC, GRB2) that initiate signaling cascades. pharmgkb.org The result is a blockade of major downstream oncogenic pathways, including the RAS-RAF-MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which promotes cell survival. nih.govresearchgate.netpharmgkb.org Studies have repeatedly demonstrated that inhibitors like Lapatinib and the experimental agent PKI166 effectively inhibit the phosphorylation of both EGFR and ErbB-2 in a dose-dependent manner in cancer cell lines. nih.govnih.gov

Specificity Profile Across Other Receptor Tyrosine Kinases and Kinase Variants

The designation "EGFR/ErbB-2 inhibitor-1" typically refers to a class of compounds designed to dually target the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2 or HER2). The specificity of these inhibitors is a critical aspect of their pharmacological profile, determining their therapeutic window and potential applications. While highly potent against their primary targets, their activity against other related and unrelated kinases varies, defining their selectivity.

Research into various dual EGFR/ErbB2 inhibitors reveals a common characteristic: high affinity for EGFR and ErbB2, with varying degrees of activity against other members of the ErbB family, such as ErbB4 (HER4). mdpi.commdpi.com The ErbB3 (HER3) receptor, which has an intrinsically inactive kinase domain, is often inhibited indirectly by preventing its heterodimerization with active partners like ErbB2. aacrjournals.orgnih.gov

The specificity profile of these dual inhibitors is often established by screening them against a panel of diverse kinases. For many of these compounds, the selectivity for EGFR and ErbB2 is significant when compared to a wide range of other serine/threonine and tyrosine kinases. aacrjournals.orgpnas.org For instance, the inhibitor AZD8931 was found to be over 1,000-fold more selective for ErbB family members compared to 206 other kinases, with only moderate activity observed against MNK1 and Flt3 at much higher concentrations. aacrjournals.org Similarly, another inhibitor, MP-412, demonstrated over 100-fold selectivity for EGFR and ErbB2 against a panel of other kinases, with the exception of moderate sensitivity noted for Abl and Flt-1. nih.gov

Some inhibitors, often termed pan-ErbB inhibitors, are intentionally designed to block multiple ErbB family members. Canertinib, for example, is an irreversible inhibitor of EGFR, ErbB2, ErbB3, and ErbB4. wjgnet.com Dacomitinib and Afatinib also demonstrate this broader activity, inhibiting EGFR, HER2, and HER4. mdpi.commdpi.com

The table below details the inhibitory activity (IC₅₀ values) of several representative dual EGFR/ErbB-2 inhibitors against members of the ErbB receptor tyrosine kinase family.

Table 1: Inhibitory Activity of Dual EGFR/ErbB-2 Inhibitors on ErbB Family Kinases

Compound EGFR (ErbB1) IC₅₀ (nM) ErbB2 (HER2) IC₅₀ (nM) ErbB4 (HER4) IC₅₀ (nM) Source
Lapatinib 3 - 10.2 9.8 - 13 347 abcam.commedchemexpress.com
Dacomitinib 6 45.7 73.7 mdpi.commedchemexpress.com
Afatinib 0.5 14 1 medchemexpress.comselleckchem.com
Canertinib 1.5 9 Not specified abcam.com

| AZD8931 | 4 | 3 | Not specified | aacrjournals.org |

A crucial aspect of the development of EGFR/ErbB2 inhibitors is their activity against kinase variants, particularly EGFR mutations that confer resistance to first-generation inhibitors. The T790M mutation in exon 20 of the EGFR gene is a common mechanism of acquired resistance. Second-generation inhibitors were developed to overcome this challenge.

Afatinib, for instance, retains activity against the gefitinib-resistant T790M mutant, although with a reduced potency compared to its activity against wild-type or other activating mutants like L858R. medchemexpress.comselleckchem.com The compound MP-412 was also specifically shown to abrogate EGFR signaling in cell lines harboring the double mutation L858R and T790M. nih.gov This demonstrates a key feature of many newer dual inhibitors: the ability to target clinically relevant, drug-resistant kinase variants.

The table below summarizes the activity of a representative inhibitor, Afatinib, against common EGFR kinase domain variants.

Table 2: Inhibitory Profile of Afatinib Against EGFR Variants

Kinase Variant IC₅₀ (nM) Source
EGFRwt 0.5 medchemexpress.comselleckchem.com
EGFRL858R 0.4 medchemexpress.comselleckchem.com

| EGFRL858R/T790M | 10 | medchemexpress.comselleckchem.com |

Cellular and Signaling Pathway Modulation by Egfr/erbb 2 Inhibitor 1

Downstream Signaling Cascade Inhibition

Activation of EGFR and ErbB-2, typically through ligand binding and receptor dimerization, triggers the phosphorylation of key tyrosine residues on the receptors' intracellular domains. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways crucial for cell growth and survival. cellsignal.com Dual EGFR/ErbB-2 inhibitors function by competing with ATP for the binding site in the kinase domain of these receptors, thereby preventing this initial phosphorylation step and blocking the activation of subsequent signaling cascades.

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation. nih.gov EGFR and ErbB-2 are potent activators of this pathway. mdpi.comresearchgate.net

Research on dual EGFR/ErbB-2 inhibitors demonstrates a marked blockade of MAPK activation. nih.gov In preclinical models using breast cancer cell lines, treatment with dual inhibitors led to a more prolonged inhibition of ERK1/2 phosphorylation compared to single-agent treatments. nih.gov This sustained inhibition is crucial as the MAPK pathway is a primary driver of cell proliferation initiated by ErbB signaling. By preventing the phosphorylation and activation of MEK and its downstream target ERK, these inhibitors effectively halt the transmission of mitogenic signals to the nucleus, thereby suppressing the expression of genes required for cell division. mdpi.com

The PI3K/Akt/mTOR pathway is another critical downstream effector of EGFR and ErbB-2 signaling, playing a vital role in cell growth, survival, and metabolism. mdpi.comnih.gov This pathway is frequently hyperactivated in cancers, contributing to therapeutic resistance. nih.govnih.gov

Dual EGFR/ErbB-2 inhibitors effectively suppress this pathway by preventing the initial PI3K activation at the cell membrane. nih.govnih.gov Studies show that treatment with these inhibitors leads to a significant reduction in the phosphorylation of Akt and the downstream mTOR target, S6K. nih.govnih.gov In cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines, a combination of an EGFR inhibitor and a PI3K inhibitor completely blocked the phosphorylation of EGFR, Akt, and S6K. nih.gov Similarly, in breast cancer cells, dual blockade of EGFR and ErbB-2 resulted in a more sustained inhibition of AKT activation than treatment with a single inhibitor. nih.gov This comprehensive blockade of the PI3K/Akt/mTOR pathway is a key mechanism through which these inhibitors suppress cell survival signals and promote apoptosis. nih.govnih.gov

Beyond the MAPK and PI3K pathways, EGFR and ErbB-2 signaling influences other important cellular networks, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-kB) pathways.

EGFR activation can trigger the JAK/STAT pathway, which in turn regulates the expression of genes involved in cell survival and immune response. mdpi.com EGFR-mediated STAT3 activation, for instance, can induce the expression of immunosuppressive cytokines. mdpi.com By inhibiting EGFR, dual inhibitors can disrupt this signaling axis.

The NF-kB pathway, a critical regulator of inflammation and cell survival, can be activated downstream of ErbB signaling, often through the PI3K/Akt pathway. nih.gov In breast cancer models, heregulin (a ligand for ErbB3) was shown to induce mammosphere formation through a PI3K/NF-kB-dependent mechanism. nih.gov Treatment with inhibitors of PI3K or ErbB kinases decreased NF-kB activity. nih.gov Therefore, by blocking the upstream ErbB receptors and the subsequent PI3K/Akt signaling, EGFR/ErbB-2 inhibitors can effectively curtail the pro-survival signals mediated by NF-kB.

Effects on Cell Proliferation and Viability in Preclinical Models

A primary consequence of inhibiting the MAPK and PI3K pathways is the suppression of cancer cell proliferation and a reduction in cell viability. nih.govnih.gov Dual targeting of EGFR and ErbB-2 has demonstrated synergistic effects in reducing cell proliferation in various preclinical cancer models. researchgate.netnih.gov

In studies involving feline and canine cancer cell lines, combined targeting of EGFR and ErbB-2 with either siRNAs or tyrosine kinase inhibitors (TKIs) produced a synergistic reduction in cell proliferation, colony formation, and migration. nih.gov In models of cisplatin-resistant HNSCC, while cells showed resistance to EGFR inhibitors alone, the combination with a PI3K inhibitor significantly suppressed cell proliferation. nih.govnih.gov These findings underscore the therapeutic potential of dual inhibition strategies to overcome resistance and effectively halt tumor cell growth.

Cancer ModelInhibitor TypeKey Findings on Proliferation/ViabilityReference
Feline & Canine Mammary and Head & Neck Cancer Cell LinesDual EGFR/ErbB-2 TKIs and siRNAsSynergistic inhibition of cell proliferation and colony formation. nih.gov
Cisplatin-Resistant HNSCC Cell LinesEGFR Inhibitor + PI3K InhibitorSignificantly inhibited cell proliferation where single agents were less effective. nih.govnih.gov
Breast Cancer Cell Lines (SK-Br-3, BT-474)Dual EGFR/ErbB-2 Inhibition (Gefitinib + Trastuzumab or Lapatinib)Synergistic antitumor effect and significant reduction in cell viability. nih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

By simultaneously blocking major pro-survival signaling pathways (PI3K/Akt) and proliferation pathways (MAPK/ERK), EGFR/ErbB-2 inhibitors effectively tilt the cellular balance towards programmed cell death, or apoptosis. nih.govplos.org The induction of apoptosis is a critical component of the therapeutic efficacy of these targeted agents.

In lung adenocarcinoma cells with EGFR mutations, treatment with EGFR kinase inhibitors was shown to induce apoptosis via the intrinsic, or mitochondrial, pathway. plos.org This process involves changes in the expression of BCL-2 family proteins, leading to mitochondrial membrane permeabilization and subsequent caspase activation. plos.orgnih.gov Similarly, in HNSCC cells, the combination of EGFR and PI3K inhibitors led to a significant induction of apoptosis. nih.govnih.gov The mechanism often involves the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic BH3-only proteins such as BIM. jax.org

Cancer ModelKey Apoptotic EventsReference
Mutant EGFR Lung AdenocarcinomaActivation of the intrinsic apoptosis pathway; modulation of BCL-2 family proteins. plos.org
Cisplatin-Resistant HNSCCSignificant induction of apoptosis upon combined EGFR and PI3K inhibition. nih.govnih.gov
EGFR Mutant Lung CancersDownregulation of Mcl-1 (via PI3K inhibition) and upregulation of BIM (via MEK inhibition) converge to induce apoptosis. jax.org

Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)

The cell cycle is a tightly regulated process that governs cell division. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint that is often dysregulated in cancer. EGFR and ErbB-2 signaling actively promotes this transition by modulating the expression and activity of key cell cycle regulatory proteins. nih.govbiorxiv.org

Dual inhibition of EGFR and ErbB-2 has been shown to cause a pronounced arrest of cells in the G0/G1 phase of the cell cycle. nih.gov This arrest is a direct result of blocking the MAPK and PI3K/Akt pathways, which control the levels of proteins like Cyclin D1 and the phosphorylation status of the retinoblastoma protein (pRb). nih.gov In breast cancer cells, treatment with dual inhibitors led to a significant decrease in Cyclin D1 levels and an increase in the levels of the CDK inhibitor p27(kip1). nih.gov The accumulation of p27(kip1) and hypophosphorylated pRb prevents the G1/S transition, effectively halting cell proliferation. nih.gov

Cell LineEffectKey Protein ModulationsReference
SK-Br-3, BT-474 (Breast Cancer)Accumulation of cells in G0/G1 phase.&darr; Cyclin D1, &uarr; p27(kip1), &uarr; hypophosphorylated pRb2 nih.gov
MCF-7 (Breast Cancer)G1 phase arrest upon CDK4 inhibition, modulated by ErbB2 levels.&darr; Cyclin D1, modulation of c-Myc and p27 biorxiv.orgbiorxiv.org

Inhibition of Cellular Migration, Invasion, and Metastasis-Associated Processes

The inhibition of the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2/HER2 is a critical strategy in oncology, primarily due to the central role these receptors play in the metastatic cascade. nih.govnih.gov Metastasis, a complex process involving local invasion, entry into the vasculature (intravasation), and colonization of distant sites, is heavily influenced by EGFR and ErbB-2 signaling. nih.govnih.gov Inhibitors targeting these pathways have demonstrated a rapid and significant capacity to block the invasive properties of tumor cells. nih.gov

Research using various models has shown that dual inhibition of EGFR and ErbB-2 can synergistically reduce cancer cell migration and proliferation. nih.gov The overexpression of ErbB-2, in particular, is strongly linked to an aggressive, invasive, and metastatic phenotype in cancers like breast cancer. nih.gov The signaling cascades initiated by ErbB-2 activation are known to regulate cell growth, survival, and, crucially, migration. nih.govnih.gov One of the key mechanisms involves the activation of small GTPases like Rac1 and Cdc42, which are essential for cell motility. nih.gov Studies have shown that ErbB-2-induced migration and invasion are dependent on the expression of p120 catenin, which in turn activates Rac1 and Cdc42. nih.gov Silencing p120 in ErbB-2-dependent breast cancer cells has been found to dramatically inhibit these processes. nih.gov

Interestingly, EGFR (ErbB-1) and ErbB-2 appear to have distinct but complementary roles in the early stages of metastasis. nih.gov In vivo studies have differentiated the contributions of these two receptors, showing that while EGFR inhibition rapidly curtails tumor cell motility and invasion, ErbB-2 inhibition is particularly effective at blocking intravasation. nih.gov This suggests a molecular and temporal separation of two key steps in the metastatic process, both of which can be targeted by dual EGFR/ErbB-2 inhibitors. nih.gov Blocking these pathways has been shown to inhibit cell migration in wound healing assays, demonstrating that the absence of ErbB-2 signaling significantly delays the closure of wound gaps. researchgate.net

The table below summarizes findings from studies on the effects of inhibiting EGFR and ErbB-2 on cell migration and invasion.

Inhibitor TypeModel SystemKey FindingsReference(s)
Dual EGFR/ErbB-2 Inhibition (e.g., Lapatinib) Breast Cancer Mouse ModelRapidly inhibits both tumor cell motility and intravasation within hours. nih.gov
Specific EGFR Inhibition (e.g., Gefitinib) Breast Cancer Mouse ModelRapidly inhibits tumor cell motility and invasion but not intravasation. nih.gov
Specific ErbB-2 Inhibition (e.g., AG825) Breast Cancer Mouse ModelRapidly blocks intravasation. nih.gov
EGFR/ErbB-2 siRNA Feline and Canine Cancer Cell LinesProduces a synergistic effect in inhibiting cancer cell proliferation and migration. nih.gov
Src Inhibition (downstream of ErbB-2) ErbB-2-Dependent Breast Cancer CellsResults in a significant reduction in chemotactic migration, similar to p120 silencing. nih.gov

Impact on Angiogenesis-Related Pathways (e.g., VEGF production)

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients to grow and metastasize. youtube.com The EGFR and ErbB-2 signaling pathways are functionally linked to angiogenesis, primarily through the regulation of Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.org VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis; its expression is driven by factors characteristic of tumors, including the activation of oncogenes like ErbB-2 and EGFR. youtube.comaacrjournals.org

Inhibition of the EGFR/ErbB-2 pathways directly impacts the production of pro-angiogenic factors by tumor cells. aacrjournals.org Specifically, blocking EGFR signaling has been shown to decrease the production and release of VEGF from tumor cells. aacrjournals.org This anti-angiogenic effect complements the direct anti-proliferative effects of the inhibitors on the tumor cells themselves. aacrjournals.org The rationale for combining anti-EGFR/ErbB-2 and anti-VEGF therapies stems from this deep-seated molecular crosstalk. nih.gov Robust experimental evidence indicates that combined inhibition can interfere with feedback loops that may lead to acquired resistance when only one pathway is targeted. nih.gov

Furthermore, EGFR signaling is not only active in tumor cells but also in the endothelial cells that form the blood vessels. aacrjournals.org Therefore, EGFR/ErbB-2 inhibitors can exert a dual effect: directly inhibiting tumor cell proliferation and VEGF production, and potentially inhibiting the response of endothelial cells to angiogenic stimuli. aacrjournals.org This multifaceted approach of ablating tumor-induced angiogenesis while promoting apoptosis makes the dual inhibition of these pathways an attractive therapeutic strategy. nih.gov

The following table details the impact of EGFR/ErbB-2 inhibition on angiogenesis-related markers and processes.

Inhibition StrategyTarget CellsEffect on VEGFConsequenceReference(s)
ErbB-1 (EGFR) Inhibition DU145 Tumor CellsLeads to a decrease in VEGF production and release.Contributes to enhanced antitumor activity. aacrjournals.org
Neutralizing antibodies against EGFR and ErbB-2 Tumor CellsDown-regulates VEGF production in vitro and in vivo.Implies angiogenic implications for signal transduction therapy. aacrjournals.org
Combined EGFR and VEGF signaling blockade Tumor and Endothelial CellsInterferes with a molecular feedback loop.Promotes apoptosis and ablates tumor-induced angiogenesis. nih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype. This process is crucial for cancer progression, metastasis, and the development of drug resistance. mednexus.orgfrontiersin.org The EGFR/ErbB family of receptors and their downstream signaling pathways are key regulators of EMT. frontiersin.org

Aberrant activation of EGFR and ErbB-2 can induce EMT, thereby promoting tumor invasion and metastasis. mednexus.orgfrontiersin.org Conversely, inhibiting these pathways can reverse the EMT process. nih.gov Studies have shown that treatment with an EGFR inhibitor can revert mesenchymal-like cancer cells to a more epithelial state. This is often characterized by an increase in the expression of epithelial markers, such as E-cadherin, and a decrease in mesenchymal markers like vimentin, Snail, and Twist. nih.govnih.gov For instance, the EGFR inhibitor gefitinib (B1684475) has been demonstrated to decrease tamoxifen (B1202) resistance, migration, and invasion in breast cancer cells by inhibiting the key EMT transcription factors Snail and Twist. nih.gov

The link between EMT and resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant area of research. mednexus.orgnih.gov In some cases, cancer cells can acquire resistance to EGFR-TKIs by undergoing EMT, even without developing secondary mutations in the EGFR gene. nih.gov This suggests that EMT is a common mechanism of acquired resistance. mednexus.orgnih.gov Therefore, therapeutic strategies that can reverse EMT may be effective in re-sensitizing resistant tumors to EGFR inhibitors. nih.gov For example, targeting the TGF-β pathway, a major inducer of EMT, in conjunction with EGFR inhibition has been explored to prevent this resistance mechanism, although other pathways may also be involved. mednexus.orguni.lu

The table below outlines the effects of EGFR/ErbB-2 inhibition on key markers and characteristics of EMT.

Inhibitor/StrategyCell TypeEffect on E-cadherinEffect on VimentinEffect on EMT Transcription Factors (e.g., Snail, Twist, Zeb1)OutcomeReference(s)
Gefitinib (EGFR inhibitor) Tamoxifen-resistant Breast Cancer CellsIncreasedDecreasedDownregulation of Snail and TwistDecreased migration, invasion, and tamoxifen resistance. nih.gov
Gefitinib and Erlotinib (B232) (EGFR TKIs) Head and Neck Cancer Cell LinesNot specifiedNot specifiedNot specifiedBlocked EMT-like phenotypical changes and cell migration. dundee.ac.uk
Hakai Knockdown (downstream of Src/EGFR) Gefitinib-resistant NSCLC cellsElevatedNot specifiedNot specifiedAttenuated stemness and re-sensitized cells to gefitinib. nih.gov
Combined EGFR and TGF-β receptor inhibition Cancer CellsNot specifiedNot specifiedNot specifiedPrevents EMT, but may not prevent drug resistance through other mechanisms. mednexus.orguni.lu

Preclinical Efficacy Studies of Egfr/erbb 2 Inhibitor 1

In Vitro Studies

Antiproliferative and Cytotoxic Activity in Diverse Cell Line Panels

The antiproliferative and cytotoxic effects of dual EGFR/ErbB-2 inhibitors have been evaluated across a wide range of human cancer cell lines. These inhibitors have demonstrated potent activity against various tumor types, including those of the lung, breast, head and neck, gastric, and colorectal cancers. aacrjournals.orgaacrjournals.org

For instance, one study reported that a novel thiazolyl-pyrazoline based dual inhibitor exhibited promising anti-proliferative activity against lung A549 and breast MCF-7 cancer cell lines. dovepress.com Another study highlighted a pyrazoline-bearing EGFR inhibitor with potent cytotoxic effects against breast (MDA-MB231) and lung (A549) cancer cell lines. dovepress.com A different inhibitor, AST1306, effectively suppressed the proliferation of a panel of human cancer cell lines, with varying IC50 values. plos.org

The cytotoxic activity of some inhibitors has been shown to be selective for cancer cells over normal cell lines. For example, EGFR/HER2-IN-8 displayed potent anticancer activity against HepG2, MCF-7, HCT-116, PC-3, and HeLa cell lines, while showing weak cytotoxicity against the normal WI-38 cell line. medchemexpress.com Similarly, another dual inhibitor demonstrated a selectivity for tumor cell growth inhibition over normal human fibroblast growth inhibition ranging from 10- to over 75-fold. researchgate.net

Below is a table summarizing the in vitro antiproliferative activity of various EGFR/ErbB-2 inhibitors in different cancer cell lines.

Cell LineCancer TypeInhibitorIC50 (µM)Citation
A549LungThiazolyl/pyrazoline hybrid10.76 dovepress.com
MCF-7BreastThiazolyl/pyrazoline hybrid8.05 dovepress.com
MCF-7Breast4-fluorophenyl pyrazole (B372694) derivative3.87 dovepress.com
HeLaCervical4-fluorophenyl quinazoline (B50416)1.39 dovepress.com
Calu-3LungAST13060.23 plos.org
BT474BreastAST13060.97 plos.org
HepG2LiverEGFR/HER2-IN-87.34 medchemexpress.com
HCT-116ColorectalEGFR/HER2-IN-89.23 medchemexpress.com
PC-3ProstateEGFR/HER2-IN-818.5 medchemexpress.com

Dose-Response and Time-Course Analyses

Dose-response studies have consistently demonstrated that the inhibitory effects of these compounds on cell proliferation and receptor phosphorylation are concentration-dependent. For example, the inhibitor GW2016 inhibited receptor autophosphorylation of EGFR and ErbB-2 in a dose-responsive manner in HN5 and BT474 cell lines. aacrjournals.org Similarly, another inhibitor, afatinib (B358), suppressed PD-L1 protein and mRNA expression in a dose-dependent manner in HER2-amplified cell lines. oncotarget.com

Time-course analyses have revealed the kinetics of inhibition. In a study with the inhibitor AZD8931, a time course after a single dose showed a rapid and sustained inhibition of phospho-EGFR levels in tumor samples. aacrjournals.org Another study investigating the effects of trametinib (B1684009) in OCUM-1 cells showed that phosphorylation levels of EGFR and HER2 increased at 24 and 72 hours after exposure. spandidos-publications.com A comparative time-course analysis of neratinib, lapatinib, and tucatinib (B611992) in SKBR3 cells showed that all three drugs significantly inhibited the activation of EGFR and HER2 at 15 minutes. aacrjournals.org

The table below illustrates the dose-dependent inhibition of cell growth by an EGFR/ErbB-2 inhibitor after a 3-day exposure. aacrjournals.org

Cell LineCancer TypeIC50 (µM)
HN5Head and Neck<0.16
A-431Vulva<0.16
BT474Breast<0.16
CaLu-3Lung<0.16
N87Gastric<0.16

Efficacy in Cell Lines with Specific EGFR/ErbB-2 Mutations or Overexpression

Dual EGFR/ErbB-2 inhibitors have shown significant efficacy in cell lines characterized by the overexpression of EGFR or ErbB-2, as well as those harboring specific mutations in these receptors. For instance, the inhibitor GW2016 was potent in inhibiting the growth of tumor cell lines overexpressing either EGFR or ErbB-2, such as HN5, A-431, BT474, CaLu-3, and N87. aacrjournals.org Another inhibitor, AST1306, demonstrated greater antiproliferative effects in ErbB-2-overexpressing cell lines. plos.org

These inhibitors are also effective against cell lines with EGFR mutations that confer resistance to first-generation inhibitors. BIBW2992, an irreversible inhibitor, potently suppresses the kinase activity of wild-type and activated EGFR and HER2 mutants, including erlotinib-resistant isoforms. harvard.eduresearchgate.net Similarly, PF00299804 is a potent inhibitor of EGFR-activating mutations as well as the EGFR T790M resistance mutation. aacrjournals.org Studies with lung cancer organoids have also shown that those with a 52MET ERBB2 mutation are sensitive to EGFR/ERBB2 inhibitors. amegroups.org

The table below summarizes the inhibitory activity of BIBW2992 (Afatinib) against various EGFR genotypes. nih.gov

EGFR GenotypeIC50 (nM)
Wild-type0.5
L858R0.4
L858R/T790M10

Studies in Primary Cell Cultures and Organoid Models

The efficacy of EGFR/ErbB-2 inhibitors has also been evaluated in more complex preclinical models like primary cell cultures and organoid models, which better recapitulate the tumor microenvironment. For example, the inhibitor GW2016 was tested on normal human foreskin fibroblasts as a negative control to assess its selectivity for tumor cells. aacrjournals.org

Organoid models have emerged as valuable tools for predicting drug responses. Studies have shown that lung cancer organoids with specific ERBB2 mutations are sensitive to EGFR/ERBB2 inhibitors. amegroups.org In pancreatic cancer organoids, a pan-ERBB inhibitor showed synergy with MEK and AKT blockade. aacrjournals.org Furthermore, patient-derived organoids from non-small cell lung cancer have been used to assess the sensitivity to various EGFR-TKIs, highlighting the potential for personalized medicine. frontiersin.org

In Vivo Efficacy in Animal Models

Tumor Growth Inhibition and Regression in Xenograft Models

In vivo studies using xenograft models have consistently demonstrated the antitumor activity of dual EGFR/ErbB-2 inhibitors. These inhibitors have been shown to cause both tumor growth inhibition and, in some cases, complete tumor regression.

For example, oral administration of GW2016 inhibited the growth of HN5 and BT474 tumor xenografts in a dose-responsive manner, with complete inhibition at higher doses. aacrjournals.org Similarly, AST1306 potently suppressed tumor growth in ErbB2-overexpressing adenocarcinoma xenograft models. plos.org The irreversible inhibitor BIBW2992 induced dramatic tumor regression in an A431 epidermoid carcinoma xenograft model and effectively controlled tumor formation in a model expressing the EGFR L858R/T790M mutation. harvard.edu

The table below presents data on the in vivo tumor growth inhibition by various EGFR/ErbB-2 inhibitors in different xenograft models.

Xenograft ModelCancer TypeInhibitorOutcomeCitation
HN5Head and NeckGW2016Dose-responsive growth inhibition aacrjournals.org
BT474BreastGW2016Dose-responsive growth inhibition aacrjournals.org
SK-OV-3OvarianAST1306Potent tumor growth suppression plos.org
A431Epidermoid CarcinomaBIBW2992Dramatic tumor regression harvard.edu
NCI-N87GastricBIBW2992Complete inhibition and regression of large tumors harvard.edu
HCC1954BreastAZD8931 in combination with AZD5363Profound tumor regressions spandidos-publications.com

Efficacy in Transgenic or Syngeneic Mouse Models

The preclinical efficacy of dual EGFR/ErbB-2 inhibitors has been substantially evaluated in various genetically engineered mouse models (GEMMs) and syngeneic models, which provide a more physiologically relevant tumor microenvironment compared to traditional xenografts. These models have been instrumental in demonstrating the on-target activity and therapeutic potential of this class of inhibitors.

In transgenic mouse models of non-small cell lung cancer (NSCLC) that harbor activating mutations in the EGFR gene, EGFR/ErbB-2 inhibitors have demonstrated significant antitumor effects. For instance, in mice with inducible expression of the oncogenic EGFR L858R mutant, treatment with the irreversible EGFR/ErbB-2 inhibitor afatinib led to a dramatic reduction in lung cancer size, with imaging studies showing over 80% tumor shrinkage within days. nih.gov In a separate study using a constitutive transgenic model of EGFR L858R-driven lung cancer, afatinib treatment completely prevented the development of lung tumors. nih.gov Furthermore, in more complex transgenic models featuring the erlotinib-resistant EGFR L858R/T790M double mutation, the inhibitor BIBW2992 (afatinib) was shown to induce tumor regression. harvard.edumdpi.com This demonstrated the potential of irreversible dual inhibitors to overcome acquired resistance to first-generation EGFR inhibitors.

Transgenic models have also been crucial for evaluating EGFR/ErbB-2 inhibitors in breast cancer. Mouse mammary tumor virus (MMTV)-driven transgenic models, which overexpress either the rat homolog neu or the human HER2/ErbB2 gene, are frequently used. nih.govoatext.com These models have been employed to test the efficacy of dual tyrosine kinase inhibitors like lapatinib. nih.govoatext.com The development of MMTV-human HER2 transgenic mice was a significant step, as it allowed for the in vivo testing of human-specific therapies like the monoclonal antibody trastuzumab, which does not recognize the rat neu protein. nih.gov

Syngeneic models, which involve transplanting tumor cells into immunocompetent mice of the same genetic background, are vital for studying the interplay between targeted therapies and the immune system. A syngeneic mouse model of human HER2-positive breast cancer was developed using murine mammary carcinoma cells (4T1.2) engineered to express a truncated, non-immunogenic form of human HER2 (HER2T). nih.gov This model facilitated the evaluation of HER2-targeted therapies in a setting with a functional immune system, demonstrating the utility of such models for assessing complex treatment strategies and immune responses. nih.gov

The table below summarizes the efficacy of EGFR/ErbB-2 inhibitors in representative transgenic and syngeneic mouse models.

Inhibitor Mouse Model Cancer Type Key Efficacy Findings Reference
Afatinib (BIBW2992)Inducible EGFR L858R TransgenicLung Adenocarcinoma>80% reduction in lung tumor size. nih.gov
Afatinib (BIBW2992)Constitutive EGFR L858R TransgenicLung AdenocarcinomaCompletely prevented lung cancer development. nih.gov
Afatinib (BIBW2992)EGFR L858R/T790M TransgenicLung AdenocarcinomaInduced tumor regression. harvard.edumdpi.com
LapatinibMMTV-neu TransgenicBreast CancerEfficacy demonstrated as a dual tyrosine kinase inhibitor. nih.govoatext.com
T-DM1 + VSVΔ514T1.2-HER2T SyngeneicBreast CancerRobust curative efficacy and induction of immunologic memory. nih.gov

Pharmacodynamic Biomarker Modulation in Preclinical Tumor Models

Pharmacodynamic (PD) studies are essential in preclinical evaluations to confirm that a drug reaches its intended target and exerts the expected biological effect. For EGFR/ErbB-2 inhibitors, these studies typically involve measuring the phosphorylation status of EGFR, ErbB-2, and key downstream signaling proteins in tumor tissue from treated animals.

Oral administration of the dual inhibitor AEE788 to mice bearing tumors resulted in high and sustained concentrations of the compound within the tumor tissue. aacrjournals.org This was correlated with a prolonged inhibition of both EGFR and ErbB-2 phosphorylation in the tumors, lasting for more than 72 hours. aacrjournals.org This sustained target modulation provided a strong rationale for intermittent dosing schedules in efficacy studies. aacrjournals.org Similarly, in vivo treatment with afatinib was shown to inhibit the phosphorylation of both EGFR and HER2 in a lung carcinoma model. nih.gov

Studies with the inhibitor BIBW2992 (afatinib) in lung cancer models also confirmed potent suppression of EGFR and HER2 kinase activity. harvard.edu In patient-derived xenograft (PDX) models of glioblastoma, the EGFR inhibitor tesevatinib (B1684520) was associated with partial inhibition of EGFR phosphorylation at tyrosine 1068 (Tyr1068). aacrjournals.org This specific phosphorylation site is critical as it serves as a binding site for the adaptor protein GRB2, which activates downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT. aacrjournals.org

In preclinical models of HER2-driven cancers, the inhibitor zongertinib (B10856216) demonstrated a prominent reduction in HER2 phosphorylation in a xenograft model, providing clear evidence of its on-target activity in vivo. aacrjournals.org The modulation of MAPK pathway activity, a downstream effector of ErbB signaling, was also observed, with a stronger effect at 6 hours post-treatment compared to 2 hours. aacrjournals.org

These studies collectively show that EGFR/ErbB-2 inhibitors effectively modulate their targets and downstream signaling pathways in preclinical tumor models, providing a crucial link between drug exposure and antitumor efficacy.

The table below provides a summary of pharmacodynamic biomarker modulation by EGFR/ErbB-2 inhibitors in preclinical tumor models.

Inhibitor Tumor Model Biomarker Observed Modulation Reference
AEE788Various Xenograftsp-EGFR, p-ErbB2Inhibition of phosphorylation for >72 hours in tumor tissue. aacrjournals.org
Afatinib (BIBW2992)Lung Carcinoma Xenograftp-EGFR, p-HER2Inhibition of receptor phosphorylation in vivo. nih.gov
TesevatinibGlioblastoma PDXp-EGFR (Tyr1068)Partial inhibition of EGFR phosphorylation. aacrjournals.org
ZongertinibNSCLC Xenograft (PC-9 EGFRKO,HER2YVMA)p-HER2Prominent reduction in HER2 phosphorylation at 2, 6, and 24 hours. aacrjournals.org
ZongertinibNSCLC Xenograft (PC-9 EGFRKO,HER2YVMA)MAPK Pathway Activity ScorePronounced modulation, strongest at 6 hours post-treatment. aacrjournals.org

Intrinsic Resistance Mechanisms

Intrinsic or primary resistance refers to the lack of response to EGFR/ErbB-2 inhibitors from the outset of therapy. This can be attributed to several pre-existing molecular and cellular characteristics of the tumor. nih.gov

Tumor cells can possess alternative signaling pathways that are already active and can compensate for the inhibition of the EGFR/ErbB-2 pathway. This allows the cancer cells to continue to proliferate and survive despite treatment with an EGFR/ErbB-2 inhibitor.

MET: The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), can activate downstream signaling pathways like PI3K-AKT, providing a bypass to EGFR inhibition. oaepublish.comd-nb.info Increased HGF expression can also contribute to resistance by activating the MET-PI3K-AKT axis. oncotarget.comoncotarget.com

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) pathway can also mediate intrinsic resistance. Activation of IGF-1R can sustain signaling through the PI3K/AKT and MAPK pathways, even when EGFR is blocked. oaepublish.comoncotarget.comnih.gov

FGFR: Fibroblast growth factor receptor (FGFR) signaling has been identified as another bypass mechanism. oaepublish.comnih.gov An autocrine loop involving FGF2 and FGFR1 can lead to resistance. nih.gov

KRAS: Mutations in the KRAS gene, which is downstream of EGFR, can lead to constitutive activation of the MAPK pathway, rendering the cells independent of EGFR signaling for their growth and survival. oaepublish.com

Table 1: Pre-existing Bypass Signaling Pathways in Intrinsic Resistance

PathwayMechanismKey Molecules
METActivation of alternative receptor tyrosine kinase signalingMET, HGF
IGF-1RActivation of alternative receptor tyrosine kinase signalingIGF-1R, IGF-1, IGF-2
FGFRActivation of alternative receptor tyrosine kinase signalingFGFR1, FGF2
KRASConstitutive activation of downstream signalingKRAS

Certain mutations in the EGFR or ErbB-2 genes themselves can confer primary resistance to inhibitors. A notable example is the presence of insertion mutations in exon 20 of the EGFR gene. researchgate.netamegroups.org These mutations account for a significant portion of EGFR mutations and are associated with de novo resistance to many EGFR tyrosine kinase inhibitors (TKIs). researchgate.netfrontiersin.org The structural changes caused by these insertions can hinder the effective binding of the inhibitor to the ATP-binding pocket of the kinase domain. researchgate.netfrontiersin.org While most exon 20 insertions lead to resistance, the sensitivity to TKIs can vary depending on the specific location and type of insertion. frontiersin.orgnih.gov

Tumors are often composed of a heterogeneous population of cells with varying genetic and phenotypic characteristics. d-nb.info This pre-existing diversity means that a subpopulation of cells may already possess resistance mechanisms. frontiersin.org Phenotypic plasticity allows cancer cells to switch between different states, such as an epithelial-to-mesenchymal transition (EMT). aacrjournals.orgnih.gov Cells that undergo EMT can exhibit reduced dependence on EGFR signaling and increased resistance to EGFR inhibitors. aacrjournals.orgfrontiersin.org This plasticity can be driven by both genetic and epigenetic factors, contributing to the dynamic nature of tumor resistance. nih.govresearchgate.net

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that initially respond to treatment with an EGFR/ErbB-2 inhibitor but subsequently progress. This occurs due to the selection and expansion of cancer cells that have developed new mechanisms to overcome the drug's effects.

The most common mechanism of acquired resistance to first- and second-generation EGFR inhibitors is the development of a secondary mutation in the EGFR gene itself.

T790M: This "gatekeeper" mutation, located in exon 20, is the most frequent cause of acquired resistance, accounting for approximately 50-60% of cases. nih.govnih.govaacrjournals.org The T790M mutation increases the affinity of the EGFR kinase for ATP, which reduces the binding potency of competitive inhibitors. oncotarget.comnih.gov It can also arise in the context of resistance to inhibitors targeting exon 20 insertions. dovepress.com

C797S: This mutation, located in exon 20, is a key mechanism of resistance to third-generation irreversible EGFR inhibitors. nih.govnih.gov The C797S mutation replaces the cysteine residue that these inhibitors covalently bind to, thereby preventing their inhibitory action. nih.govnih.gov The allelic context of the C797S mutation (whether it is on the same or a different allele as the T790M mutation) can influence subsequent treatment strategies. aacrjournals.orgbiomolther.org

Table 2: Key On-Target Secondary Mutations in Acquired Resistance

MutationLocationMechanism of ResistanceResistant To
T790MEGFR Exon 20Increases ATP affinity, reducing inhibitor binding.First and Second-Generation EGFR inhibitors. nih.govnih.gov
C797SEGFR Exon 20Prevents covalent binding of irreversible inhibitors.Third-Generation EGFR inhibitors. nih.govnih.gov

Similar to intrinsic resistance, the activation of bypass signaling pathways is a significant mechanism of acquired resistance.

MET Amplification: An increase in the copy number of the MET gene is a well-established mechanism of acquired resistance, occurring in about 5-15% of cases of resistance to first- and second-generation EGFR inhibitors. nih.govaacrjournals.org MET amplification can also be a mechanism of resistance to third-generation inhibitors. amegroups.orgamegroups.org This leads to the overproduction of the MET receptor, which can then drive downstream signaling independently of EGFR. aacrjournals.orgmdpi.com

HER2 (ErbB-2) Amplification: Amplification of the ERBB2 gene, which encodes the HER2 receptor, is another important bypass track, found in approximately 10-15% of patients with acquired resistance to EGFR TKIs. oncotarget.comnih.gov The increased expression of HER2 allows for continued signaling and cell proliferation despite the inhibition of EGFR. amegroups.org

Mechanisms of Resistance to Egfr/erbb 2 Inhibitor 1

EGFR-Independent Resistance Mechanisms

Even when an EGFR/ErbB-2 inhibitor effectively blocks its intended targets, cancer cells can survive by activating signaling pathways downstream of these receptors. This makes the upstream inhibition irrelevant. The two principal signaling cascades that are frequently altered to confer resistance are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. oncotarget.comnih.gov Aberrant activation of these pathways allows them to operate independently of EGFR/ErbB-2, thus providing the cell with the necessary signals for proliferation and survival. oncotarget.comnih.gov

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a critical signaling network that regulates cell growth, survival, and metabolism. Its activation is a common mechanism of resistance to EGFR/ErbB-2 inhibitors. amegroups.org Research indicates that genetic alterations that constitutively activate this pathway can uncouple it from EGFR control. These alterations include activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and loss-of-function mutations or deletions in the PTEN gene, a tumor suppressor that negatively regulates the pathway. scienceopen.comfrontiersin.orgnih.gov

Studies have quantified the prevalence of these alterations in tumors that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs). In a cohort of non-small cell lung cancer (NSCLC) patients with acquired resistance to EGFR TKIs, approximately 14.9% were found to have at least one genetic alteration in the PI3K/Akt/mTOR pathway. nih.govresearchgate.net These mutations can coexist with other known resistance mechanisms, potentially complicating subsequent treatment strategies. amegroups.orgnih.gov The HER2/ErbB-3 heterodimer is known to be a particularly potent activator of the PI3K/Akt pathway. nih.gov

Table 1: Frequency of PI3K/Akt/mTOR Pathway Alterations in EGFR TKI-Resistant Tumors

Gene AlteredType of AlterationReported Frequency in Resistant TumorsKey FindingsReferences
PIK3CAActivating Mutations, Gene Amplification9.5% - 10.1%Mutations frequently coexist with primary EGFR mutations and can emerge after TKI treatment. They are a recognized mechanism of resistance. amegroups.orgscienceopen.comresearchgate.net
PTENLoss-of-Function Mutations, Deletions5.5%Loss of this tumor suppressor leads to uncontrolled PI3K signaling and is associated with resistance to HER2-targeted therapies. amegroups.orgfrontiersin.orgresearchgate.net
AKT1Activating Mutations0.6% - 0.9%A less common but direct way to activate the pathway downstream of PI3K, contributing to TKI resistance. amegroups.orgresearchgate.net

RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is centrally involved in regulating cell proliferation, differentiation, and survival. oncotarget.comnih.gov Similar to the PI3K pathway, the acquisition of mutations in key components of this cascade can lead to its constitutive activation, thereby bypassing the need for upstream signals from EGFR or ErbB-2. oncotarget.comnih.gov

The most well-documented alterations include activating mutations in the KRAS and BRAF genes. scienceopen.comnih.govpnas.org While KRAS mutations are a well-established cause of primary (intrinsic) resistance to anti-EGFR antibody therapies, they have also been identified, albeit less frequently, as a mechanism of acquired resistance to TKIs. pnas.orgmdpi.com Activating BRAF mutations, such as the V600E substitution, have been found in approximately 1% of lung cancer patients with acquired resistance to EGFR TKIs. pnas.org Other less common mechanisms include mutations in NRAS, amplification of the MAPK1 gene (which codes for ERK2), and reduced expression of the NF1 tumor suppressor, which normally acts to inactivate RAS. oncotarget.comscienceopen.comnih.govpnas.orgaacrjournals.org

Table 2: Key Alterations in the RAS/RAF/MEK/ERK Pathway Conferring Resistance

Gene/Protein AlteredType of AlterationMechanism of ResistanceReferences
KRAS / NRASActivating MutationsConstitutive activation of RAS maintains downstream ERK signaling despite EGFR inhibition. nih.govpnas.orgmdpi.com
BRAFActivating Mutations (e.g., V600E)Constitutive activation of the RAF kinase, which signals independently of RAS and upstream receptors. scienceopen.comnih.govpnas.org
MAPK1 (ERK2)Gene AmplificationOverexpression of ERK2 can drive proliferation in a manner that is resistant to upstream inhibitors. oncotarget.comaacrjournals.org
NF1 (Neurofibromin)Reduced Expression / Loss-of-FunctionFailure to inactivate RAS leads to sustained, low-level activation of the MEK/ERK pathway. scienceopen.comnih.gov

A sophisticated mechanism of resistance involves the tumor's ability to overproduce and secrete growth factor ligands that bind to the ErbB family of receptors. bohrium.comtandfonline.compnas.org This overproduction can establish a powerful autocrine (acting on the same cell) or paracrine (acting on nearby cells) signaling loop. This loop can reactivate the very pathways the inhibitor is designed to suppress, often by utilizing alternative receptors within the ErbB family that are not targeted or are less potently inhibited. oup.comcancernetwork.com

A primary example of this phenomenon is the upregulation of Neuregulin-1 (NRG1), also known as Heregulin. aacrjournals.orgoncotarget.com NRG1 is the main ligand for ErbB-3 and ErbB-4. pnas.org While ErbB-3 has minimal to no intrinsic kinase activity, it is a potent signaling partner. When bound by NRG1, ErbB-3 forms powerful heterodimers with other receptors, most notably ErbB-2. nih.govspandidos-publications.com This NRG1-driven ErbB-2/ErbB-3 signaling complex can robustly reactivate the PI3K/Akt pathway, providing a potent survival signal that circumvents the blockade of EGFR. oncotarget.comspandidos-publications.comnih.gov This mechanism has been identified as a source of resistance to both TKI and antibody-based therapies in various cancers, including breast, head and neck, and prostate cancer. oncotarget.comspandidos-publications.comnih.gov

Beyond NRG1, the increased secretion of EGFR-specific ligands such as Transforming Growth Factor-alpha (TGF-α) and Heparin-binding EGF-like growth factor (HB-EGF) can also contribute to resistance. pnas.orgoup.com By increasing the local concentration of these ligands, the tumor can create a scenario where the inhibitor is outcompeted, leading to the reactivation of EGFR or the formation of resistant heterodimer pairs. pnas.orgoup.com Studies have shown that the development of resistance can be correlated with a dynamic shift in the expression profile of multiple EGF-like ligands. spandidos-publications.com

Table 3: Ligand-Mediated Autocrine Loops in Resistance to EGFR/ErbB-2 Inhibition

Ligand(s)Primary Receptor(s) ActivatedConsequence of UpregulationAssociated Cancer Types (in resistance context)References
Neuregulin-1 (NRG1) / Heregulin (HRG)ErbB-3, ErbB-4Creates a potent autocrine loop that activates ErbB-2/ErbB-3 heterodimers, leading to strong PI3K/Akt pathway reactivation.Breast, Head & Neck, Prostate, Lung, Colorectal oncotarget.comspandidos-publications.comnih.govnih.gov
Transforming Growth Factor-alpha (TGF-α)EGFR (ErbB-1)Overexpression helps overcome competitive inhibition of EGFR, sustaining downstream signaling.Breast, Pancreatic pnas.orgoup.com
Heparin-binding EGF-like growth factor (HB-EGF)EGFR (ErbB-1)Increased autocrine production contributes to resistance against both chemotherapy and targeted therapies by activating EGFR.Breast, Pancreatic pnas.orgspandidos-publications.com
Epidermal Growth Factor (EGF), Amphiregulin (AR), Betacellulin (BTC)EGFR (ErbB-1)Rapid upregulation of a panel of EGFR ligands can collectively contribute to overcoming receptor blockade.Lung, Prostate spandidos-publications.com

Strategies to Overcome Resistance and Enhance Efficacy of Egfr/erbb 2 Inhibitor 1

Rational Combination Therapies (Preclinical Focus)

Preclinical research highlights the potential of combining EGFR/ErbB-2 inhibitor-1 with other agents to enhance its anticancer effects and overcome resistance. These strategies aim to block compensatory signaling pathways that emerge during treatment.

Dual or Pan-ErbB Family Blockade (e.g., with antibodies or other TKIs)

The rationale for dual or pan-ErbB family blockade stems from the intricate signaling network of the ErbB receptor family, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). nih.gov Co-expression of multiple ErbB receptors can lead to a more aggressive tumor phenotype. nih.gov When one receptor is inhibited, cancer cells can compensate by upregulating other family members, leading to treatment resistance. embopress.org

Preclinical studies have demonstrated the synergistic effects of combining this compound with antibodies targeting EGFR or HER2. For instance, the combination of afatinib (B358), an irreversible pan-ErbB inhibitor, with the anti-EGFR antibody cetuximab showed significant tumor shrinkage in mouse xenograft models of non-small-cell lung cancer (NSCLC) harboring both activating EGFR mutations and the resistant T790M mutation. aacrjournals.orgtandfonline.com This combination was more effective than either drug alone. aacrjournals.org Similarly, combining afatinib with the anti-HER2 antibody trastuzumab proved more effective at inhibiting the proliferation of breast cancer cell lines, including those resistant to other targeted therapies, than either agent individually. tandfonline.com

The combination of different tyrosine kinase inhibitors (TKIs) is another approach. Preclinical models have shown that combining first-generation EGFR TKIs like erlotinib (B232) with antibodies against both EGFR (cetuximab) and HER2 (trastuzumab) can prevent the emergence of resistance. embopress.orgembopress.org This triple combination led to the downregulation of EGFR and HER2, as well as other resistance-conferring receptors like AXL and MET. aacrjournals.orgembopress.org Furthermore, the combination of the irreversible pan-ErbB inhibitor dacomitinib (B1663576) with trastuzumab has shown synergistic effects in preclinical models. amegroups.com

These combinations often result in a more comprehensive shutdown of ErbB signaling pathways, leading to enhanced apoptosis and inhibition of cell proliferation. embopress.orgembopress.org The table below summarizes key preclinical findings for dual or pan-ErbB family blockade strategies involving this compound.

Preclinical Data on Dual or Pan-ErbB Family Blockade with this compound

Combination Agent(s)Cancer ModelKey Preclinical Findings
Cetuximab (anti-EGFR antibody)NSCLC xenografts (L858R/T790M)Dramatic tumor shrinkage; synergistic effect. aacrjournals.orgtandfonline.com
Trastuzumab (anti-HER2 antibody)Breast cancer cell linesMore effective inhibition of cell proliferation than single agents. tandfonline.com
Cetuximab and TrastuzumabNSCLC patient-derived xenograftsPrevented emergence of resistance to first-line TKIs. embopress.orgembopress.org
Dacomitinib (pan-ErbB TKI) and TrastuzumabGastric cancer modelsSynergistic effect observed. amegroups.com

Combination with Inhibitors of Bypass/Alternative Pathways (e.g., MET, PI3K/Akt/mTOR, MEK/ERK)

Cancer cells can develop resistance to this compound by activating alternative signaling pathways that bypass the blocked ErbB receptors. Key among these are the MET, PI3K/Akt/mTOR, and MEK/ERK pathways. nih.gov Preclinical studies have shown that combining this compound with inhibitors of these bypass pathways can restore or enhance treatment efficacy.

MET Pathway: Amplification of the MET receptor tyrosine kinase is a known mechanism of resistance to EGFR inhibitors. Preclinical models have demonstrated that combining an EGFR TKI with a MET inhibitor can overcome this resistance. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and can be activated independently of EGFR. mdpi.com Preclinical evidence suggests that inhibiting the PI3K/Akt pathway can sensitize cancer cells to EGFR inhibitors. mdpi.comunclineberger.org For example, in triple-negative breast cancer (TNBC) models, combining inhibitors of the PI3K-Akt pathway with a dual EGFR/HER3 inhibitor led to durable tumor stasis. unclineberger.org Some studies have shown that resistance to MEK inhibitors can be conferred by mutations that activate the PI3K/Akt/mTOR pathway. oncotarget.com

MEK/ERK Pathway: The MEK/ERK pathway is a downstream component of the RAS-RAF signaling cascade, which can also be activated as a resistance mechanism. mdpi.com In some preclinical models, combining an EGFR inhibitor with a MEK inhibitor has shown synergistic anti-cancer effects. mdpi.com However, in some cases, resistance to MEK inhibitors has been observed in cells with EGFR mutations, potentially due to the activation of the PI3K/Akt/mTOR pathway. oncotarget.com The dual inhibition of both the MEK and PI3K pathways has been shown to be an effective strategy to overcome acquired resistance to EGFR-TKIs in NSCLC cell lines, effective against resistance mechanisms like MET amplification and the T790M mutation. nih.gov

The following table summarizes preclinical findings for combining this compound with inhibitors of bypass pathways.

Preclinical Data on Combining this compound with Bypass Pathway Inhibitors

Bypass Pathway InhibitorCancer ModelKey Preclinical Findings
MET InhibitorNSCLC with acquired resistanceOvercame MET-amplification-mediated resistance. nih.gov
PI3K/Akt InhibitorTriple-Negative Breast Cancer (TNBC)Synergistic reduction in cell proliferation and tumor growth. unclineberger.org
MEK InhibitorTriple-Negative Breast Cancer (TNBC)Enhanced anti-proliferative and anti-clonogenic effects when combined with EGFR and AKT inhibitors. mdpi.com
MEK and PI3K InhibitorsEGFR-TKI-resistant NSCLCSynergistically inhibited cell growth in vitro and in vivo. nih.gov

Combination with Other Modalities (e.g., preclinical chemotherapy, radiotherapy, immunotherapy modulators)

Combining this compound with traditional cancer therapies like chemotherapy and radiotherapy, as well as with emerging immunotherapies, is an area of active preclinical investigation. nih.govnih.gov

Chemotherapy: Preclinical studies have shown that EGFR inhibitors can potentiate the cytotoxic effects of chemotherapy agents. cancernetwork.com The combination of dacomitinib with chemotherapeutic agents like 5-FU and cisplatin (B142131) has demonstrated synergistic effects in preclinical settings. amegroups.com

Radiotherapy: The overexpression of EGFR is linked to radioresistance. nih.gov Preclinical research indicates that EGFR inhibitors can enhance the efficacy of radiotherapy by inhibiting DNA repair and promoting apoptosis in cancer cells. nih.govnih.gov

Immunotherapy: There is a preclinical rationale for combining ErbB inhibitors with immunotherapy. Activation of the EGFR pathway can lead to the upregulation of the immune checkpoint protein PD-L1, which helps tumors evade the immune system. tandfonline.com By inhibiting EGFR, it may be possible to reduce PD-L1 expression and enhance the anti-tumor immune response. scienceopen.com Preclinical studies have shown that EGFR-TKIs can reduce the expression of PD-1 and PD-L1 in NSCLC cell lines. scienceopen.com Furthermore, some EGFR inhibitors have been shown to enhance the antigenicity of cancer cells, making them more recognizable to the immune system. scienceopen.com However, there is a need for more preclinical data to fully support the synergistic activity of afatinib with anti-PD-1 antibodies. tandfonline.com

The table below provides a summary of preclinical findings for these combination strategies.

Preclinical Data on Combining this compound with Other Modalities

Combination ModalityCancer ModelKey Preclinical Findings
Chemotherapy (5-FU, cisplatin)Gastric cancerSynergistic anti-tumor effect with dacomitinib. amegroups.com
RadiotherapyNSCLC cell linesSynergistic anti-cancer effect, attenuated cell survival. nih.gov
Immunotherapy (PD-1/PD-L1 blockade)NSCLC cell linesEGFR-TKIs reduced expression of PD-1 and PD-L1. scienceopen.com

Development of Next-Generation Inhibitors Targeting Resistant Mutants

The emergence of resistance mutations, such as the T790M "gatekeeper" mutation in the EGFR gene, is a major challenge in cancer therapy. dovepress.com This has spurred the development of next-generation inhibitors specifically designed to target these resistant mutants.

Third-generation EGFR TKIs have been developed to be highly selective for both the activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR. dovepress.comnih.gov This selectivity aims to improve efficacy against resistant tumors and reduce the toxicities associated with inhibiting wild-type EGFR. nih.gov Preclinical studies have shown that these third-generation inhibitors are more active than first-generation inhibitors in NSCLC cell lines with T790M mutations. dovepress.com

Fourth-generation inhibitors are now in development to tackle resistance to third-generation TKIs, which can be caused by mutations like C797S. mdpi.com One such example, BLU-945, is a potent and reversible inhibitor active against EGFR with resistance mutations (T790M ± C797S) while sparing the wild-type receptor. mdpi.com Preclinical studies demonstrated its ability to block the growth of cell line xenografts and patient-derived xenografts expressing mutant EGFR, both as a single agent and in combination with other TKIs. mdpi.com

The table below highlights some of the next-generation inhibitors and their preclinical activity against resistant mutants.

Next-Generation EGFR/ErbB-2 Inhibitors Targeting Resistant Mutants (Preclinical Data)

InhibitorGenerationTargeted MutationsKey Preclinical Findings
AfatinibSecondActivating EGFR, T790M (less potent)Antitumor efficacy in EGFR L858R/T790M double-mutant cancers. dovepress.com
DacomitinibSecondEGFR, HER2, HER4More effective at suppressing cell proliferation than gefitinib (B1684475) in some lung cancer models. dovepress.com
NeratinibSecondEGFR, HER2, HER4More effective at suppressing cell proliferation than gefitinib in lung cancer cells with both activating and T790M mutations. dovepress.com
OsimertinibThirdActivating EGFR, T790MEffective against HER2-mediated resistance in EGFR exon 19 deletion with HER2 overexpression models. amegroups.org
RociletinibThirdActivating EGFR, T790MMinimal activity against wild-type EGFR in preclinical studies. nih.gov
NazartinibThirdActivating EGFR, T790MSpecifically targets mutant EGFR while sparing wild-type. nih.gov
BLU-945FourthT790M ± C797SBlocked growth of cell line xenografts and patient-derived xenografts with mutant EGFR. mdpi.com

Sequential Treatment Strategies in Preclinical Models

The optimal sequencing of different generations of EGFR/ErbB-2 inhibitors is a critical question being explored in preclinical models. The goal is to maximize the duration of response and delay the onset of resistance.

One strategy involves initiating treatment with a first- or second-generation TKI and then switching to a next-generation inhibitor upon the development of resistance. For example, a preclinical study examined a sequential strategy where tumors that progressed on a first-generation TKI, and then on afatinib, were subsequently treated with the addition of cetuximab. amegroups.org

However, an alternative approach gaining traction in preclinical studies is the upfront use of combination therapies to preempt resistance. embopress.orgembopress.org Simulating first-line treatment in patient-derived xenograft models, researchers found that combining a TKI with antibodies against EGFR and HER2 from the outset was uniformly superior to monotherapy and could prevent the emergence of resistance. embopress.orgembopress.org This suggests that an initial, more aggressive combination strategy might be more effective than a sequential "whack-a-mole" approach where treatments are changed only after resistance develops. embopress.org

Further preclinical research is needed to define the most effective sequencing and combination strategies to improve long-term outcomes for patients with tumors driven by EGFR and ErbB-2.

Computational and Structural Biology Insights into Egfr/erbb 2 Inhibitor 1

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of inhibitors to their protein targets.

Molecular docking studies have been employed to predict the binding modes of various inhibitors within the ATP-binding site of EGFR and HER2. nih.govnih.govtandfonline.comdovepress.comrsc.org These studies help in understanding the binding affinity and interaction patterns of the inhibitor with key amino acid residues. For instance, docking analyses have revealed that inhibitors can form stable complexes with EGFR, with key interactions often involving residues like Lys721 and Met769. bohrium.com In some cases, docking scores for novel compounds have been shown to be comparable to or even better than those of established inhibitors like Erlotinib (B232) and Lapatinib. nih.govdovepress.com

Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex, allowing researchers to observe the stability of the interactions over time. nih.govdovepress.comtandfonline.com MD simulations, often performed for nanosecond-long timeframes, can confirm the stability of the inhibitor within the binding pocket and refine the understanding of its interaction with the receptor. bohrium.comtandfonline.com These simulations have been used to study the conformational changes in both the inhibitor and the protein upon binding, providing insights into the dynamic nature of the complex. acs.org For example, MD simulations have shown that certain inhibitors can maintain stable hydrogen bonding interactions with both EGFR and VEGFR2 over the simulation period. nih.gov

The combination of docking and MD simulations is a powerful approach for virtual screening of new potential inhibitors and for optimizing the structure of existing ones. nih.govbohrium.comnih.gov

X-ray Crystallography and Cryo-Electron Microscopy Studies of Inhibitor-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are experimental techniques that provide high-resolution structural information about protein-inhibitor complexes.

X-ray crystallography has been instrumental in determining the three-dimensional structure of EGFR and HER2 kinase domains in complex with various inhibitors. nih.govportlandpress.comrcsb.orgnih.govrcsb.org These structures have revealed that inhibitors can bind to different conformational states of the kinase domain. For instance, the dual EGFR/ErbB-2 inhibitor Lapatinib was found to bind to an inactive-like conformation of EGFR, which is distinct from the active-like conformation bound by the selective EGFR inhibitor Tarceva (Erlotinib). nih.gov The crystal structure of EGFR in complex with TAK-285, another dual inhibitor, also showed binding to the inactive conformation. nih.gov

The resolution of these crystal structures can be very high, often in the range of 1.5 to 2.3 Å, allowing for a detailed analysis of the binding interactions. rcsb.orgnih.govrcsb.org This level of detail is crucial for understanding the determinants of inhibitor potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component of drug discovery that links the chemical structure of a compound to its biological activity. nih.gov

SAR studies on EGFR/ErbB-2 inhibitors have been crucial in identifying the chemical features that are important for potent and selective inhibition. nih.govresearchgate.netmdpi.comacs.org These studies involve synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect their inhibitory activity. For example, SAR studies on quinazoline-based inhibitors have shown that the anilino-quinazoline scaffold is a key feature for EGFR and HER2 inhibition. tandfonline.comresearchgate.net Modifications at different positions of this scaffold have been explored to optimize potency and selectivity. researchgate.netmdpi.com

Through SAR analysis and structural studies, key binding determinants and pharmacophores for EGFR/ErbB-2 inhibitors have been identified. rcsb.orgscholarsresearchlibrary.commdpi.com A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active.

For EGFR inhibitors, a common pharmacophore model includes a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. scholarsresearchlibrary.commdpi.com The quinazoline (B50416) core often forms a crucial hydrogen bond with the hinge region residue Met793 in the ATP binding site. acs.org The aniline (B41778) ring typically occupies a hydrophobic pocket. acs.org The nature and position of substituents on these core structures are critical for achieving high potency and selectivity for both EGFR and ErbB-2. rsc.org For instance, the presence of a 3-fluorobenzyloxy moiety in Lapatinib allows it to target an additional back pocket in the ATP binding site, contributing to its dual inhibitory activity. researchgate.net

The development of pharmacophore models is a valuable tool in virtual screening to identify novel inhibitor candidates from large chemical databases. bohrium.comscholarsresearchlibrary.comnih.gov These models can effectively filter for compounds that possess the necessary chemical features for binding. scholarsresearchlibrary.com

In silico Prediction of Binding Affinities and Specificity

Computational methods are increasingly used to predict the binding affinities and specificity of inhibitors for their target proteins. nih.govarxiv.orgresearchgate.net

Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of a ligand to a protein from molecular dynamics simulation trajectories. tandfonline.com These calculations can provide a quantitative estimate of the binding affinity and help to rank different inhibitors. For example, MM-GBSA analysis has been used to show that the affinity of hit compounds towards the EGFR receptor is similar to that of the standard drug Vandetanib. bohrium.com

Deep learning models are also being developed to predict binding affinities. arxiv.orgresearchgate.net These models can be trained on large datasets of known inhibitors and their binding affinities to learn the complex relationships between molecular structure and activity. arxiv.orgresearchgate.net For instance, a deep neural network model using Morgan fingerprints as molecular descriptors achieved high accuracy in predicting the binding affinity of ErbB inhibitors. arxiv.orgresearchgate.net

These in silico prediction methods are valuable for prioritizing compounds for experimental testing and for designing inhibitors with improved affinity and specificity. nih.gov

Conformational Changes Induced in Target Proteins Upon Inhibitor Binding

The binding of an inhibitor can induce significant conformational changes in the target protein, which can have a profound impact on its activity. nih.govoncotarget.commdpi.com

As revealed by X-ray crystallography, inhibitors can stabilize different conformations of the EGFR kinase domain. nih.govportlandpress.comnih.gov For example, some inhibitors bind to the active "DFG-in" conformation, while others, like Lapatinib, bind to the inactive "DFG-out" conformation. nih.gov The ability of an inhibitor to induce or select a specific conformation can be a key determinant of its inhibitory mechanism and cellular effects. The binding of Lapatinib to the inactive conformation of EGFR is associated with a slow off-rate from the receptor, leading to a prolonged duration of action. nih.gov

Ligand binding to the extracellular domain of EGFR also induces large conformational changes that lead to receptor dimerization and activation. nih.govoncotarget.com Cryo-EM studies have shown that the extracellular module of EGFR can adopt an ensemble of dimeric conformations when bound to ligands like EGF or TGF-α. elifesciences.org These conformational dynamics can be influenced by inhibitor binding to the intracellular kinase domain, although this is an area of ongoing research.

Understanding the conformational changes induced by inhibitors is crucial for designing next-generation therapeutics that can overcome drug resistance and achieve more durable clinical responses.

Interactive Data Table: Computational and Structural Insights

TechniqueKey Findings for EGFR/ErbB-2 Inhibitor-1 and Related CompoundsReferences
Ligand-Protein Docking Prediction of binding modes and affinities in the ATP-binding site. Identification of key interacting residues like Lys721 and Met769. nih.govnih.govtandfonline.comdovepress.comrsc.orgbohrium.com
Molecular Dynamics (MD) Simulations Confirmation of binding stability and dynamic interactions over time. Analysis of conformational flexibility of the inhibitor-protein complex. nih.govbohrium.comdovepress.comtandfonline.comacs.orgnih.gov
X-ray Crystallography Determination of 3D structures of inhibitor-kinase domain complexes. Revelation of binding to both active and inactive protein conformations. nih.govportlandpress.comrcsb.orgnih.govrcsb.org
Cryo-Electron Microscopy (Cryo-EM) Structural analysis of full-length receptor heterodimers. Insights into the architecture and conformational dynamics of the EGFR/HER2 complex. researchgate.netnih.govresearchgate.net
Structure-Activity Relationship (SAR) Identification of chemical features essential for potent and selective inhibition, such as the anilino-quinazoline scaffold. tandfonline.comnih.govresearchgate.netmdpi.comacs.org
Pharmacophore Modeling Development of 3D models defining essential features for inhibitor activity (hydrogen bond donors/acceptors, hydrophobic regions). bohrium.comscholarsresearchlibrary.commdpi.comnih.gov
In silico Binding Affinity Prediction Use of MM/GBSA, MM/PBSA, and deep learning to quantitatively estimate and predict inhibitor binding affinities. bohrium.comtandfonline.comnih.govarxiv.orgresearchgate.net
Conformational Change Analysis Observation of inhibitor-induced stabilization of different kinase domain conformations (e.g., "DFG-in" vs. "DFG-out"). nih.govportlandpress.comnih.govelifesciences.org

Drug Discovery and Medicinal Chemistry Aspects of Egfr/erbb 2 Inhibitor 1

Design Principles and Chemical Scaffolds

The design of dual EGFR/ErbB-2 inhibitors is largely centered around mimicking the binding of adenosine (B11128) triphosphate (ATP) to the kinase domain of these receptors. By competitively occupying the ATP-binding site, these inhibitors block the downstream signaling pathways that drive cell proliferation and survival. nih.gov Several chemical scaffolds have been successfully employed to achieve potent and selective inhibition.

Pyrrolopyrimidines: Pyrrolopyrimidine derivatives have also emerged as a versatile scaffold for developing EGFR and dual EGFR/ErbB-2 inhibitors. These structures also serve as ATP mimetics, and their substitution patterns can be readily modified to optimize potency and selectivity. Some pyrrolopyrimidine-based compounds have demonstrated potent dual inhibitory activity against both EGFR and ErbB-2.

Below is a table summarizing key chemical scaffolds and representative examples of dual EGFR/ErbB-2 inhibitors.

Chemical ScaffoldRepresentative CompoundTarget(s)Key Features
4-Anilinoquinazoline (B1210976)LapatinibEGFR, ErbB-2Reversible, potent dual inhibitor.
4-AnilinoquinazolineAfatinib (B358)EGFR, ErbB-2, ErbB-4Irreversible, covalent inhibitor.
PyrrolopyrimidineA-770041EGFR, ErbB-2Potent dual inhibitor.

Lead Optimization Strategies for Potency, Selectivity, and in vivo Pharmacological Properties

Once a lead compound with a suitable scaffold is identified, the process of lead optimization begins. This iterative process aims to enhance the compound's potency against EGFR and ErbB-2, improve its selectivity over other kinases, and optimize its pharmacokinetic properties for in vivo efficacy.

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify different parts of the lead molecule and evaluate the impact of these changes on its biological activity. This helps to identify the key chemical features required for potent inhibition. For instance, in the 4-anilinoquinazoline series, modifications to the aniline (B41778) ring have been shown to significantly impact dual inhibitory potency.

Improving Selectivity: Achieving selectivity for EGFR and ErbB-2 over other kinases is crucial to minimize off-target effects. This is often accomplished by exploiting subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases.

Optimizing Pharmacokinetics: A potent inhibitor must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties to be effective in vivo. Modifications are often made to the chemical structure to improve solubility, metabolic stability, and oral bioavailability.

The following table provides examples of how lead optimization has been applied to improve the properties of dual EGFR/ErbB-2 inhibitors.

Lead Compound ScaffoldOptimization StrategyResulting Improvement
4-AnilinoquinazolineIntroduction of a solubilizing groupEnhanced aqueous solubility and oral bioavailability.
PyrrolopyrimidineModification of side chainsIncreased potency and selectivity for ErbB-2 over EGFR.

Rational Design Approaches Based on Structural Insights

The availability of high-resolution crystal structures of the EGFR and ErbB-2 kinase domains in complex with inhibitors has revolutionized the drug design process. This structural information allows for a more rational and targeted approach to inhibitor design and optimization.

Key aspects of rational design include:

Molecular Docking: Computational techniques are used to predict how a potential inhibitor will bind to the active site of the target kinase. This allows for the in silico screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Structure-Based Drug Design (SBDD): By visualizing the interactions between an inhibitor and the amino acid residues in the kinase domain, medicinal chemists can design modifications that enhance binding affinity and selectivity. For example, the design of irreversible inhibitors often involves positioning a reactive group to form a covalent bond with a specific cysteine residue in the active site.

The table below highlights how structural insights have guided the design of specific features in dual EGFR/ErbB-2 inhibitors.

Structural Feature of Kinase DomainDesign StrategyExample Inhibitor Feature
Hinge regionMimicry of ATP's hydrogen bondingHeterocyclic core (e.g., quinazoline (B50416), pyrrolopyrimidine)
Cysteine residue near the active siteCovalent bond formationIntroduction of an electrophilic warhead (e.g., acrylamide)
Hydrophobic pocketIncreased van der Waals interactionsAddition of lipophilic substituents

Development of Chemical Probes for Target Engagement Studies

To confirm that a drug candidate is interacting with its intended target in a cellular or in vivo setting, specialized chemical probes are often developed. These probes are typically derived from the inhibitor itself and are modified to allow for detection and quantification of target engagement.

Types of chemical probes and their applications include:

Activity-Based Probes (ABPs): These probes are often irreversible inhibitors that are tagged with a reporter group, such as a fluorophore or a biotin (B1667282) molecule. ABPs can be used to visualize and quantify the active population of EGFR and ErbB-2 in cells and tissues. nih.gov

Clickable Probes: These probes contain a "clickable" chemical handle, such as an alkyne or an azide, which allows for the attachment of a reporter group after the probe has bound to its target. nih.govresearchgate.net This approach can be used for in situ labeling and imaging of target engagement. nih.govresearchgate.net

Probe-Free Occupancy Assays: In some cases, target engagement can be assessed without the need for a modified probe. nih.govnih.gov These methods often rely on mass spectrometry to directly measure the extent to which the native target protein is bound by the inhibitor. nih.govnih.gov

The development and application of these chemical probes are essential for validating the mechanism of action of new EGFR/ErbB-2 inhibitors and for establishing a clear link between target engagement and cellular or physiological responses.

The table below summarizes different types of chemical probes used for studying EGFR/ErbB-2 inhibitors.

Probe TypeKey FeatureApplication
Activity-Based ProbeCovalent inhibitor with a reporter tagQuantifying active kinase population
Clickable ProbeInhibitor with a bioorthogonal handleIn situ labeling and imaging of target engagement nih.govresearchgate.net
Probe-Free MethodMass spectrometry-based detectionDirect measurement of target occupancy nih.govnih.gov

Future Directions and Emerging Research Areas for Egfr/erbb 2 Inhibitor 1

Exploration of Novel Preclinical Disease Models

While the primary application of EGFR/ErbB-2 inhibitors has been in oncology, emerging research is beginning to explore their potential in other disease contexts. The development of novel preclinical disease models is critical to uncovering these new therapeutic avenues. For instance, the role of EGFR signaling in non-cancerous proliferative diseases and fibrotic conditions presents an area ripe for investigation.

Recent studies have highlighted the importance of the tumor microenvironment (TME) in modulating drug response. mdpi.com Integrating components of the TME, such as cancer-associated fibroblasts, into preclinical models has been shown to more accurately reflect the complex interactions that occur within a patient's tumor. nih.gov The development of patient-derived models for rare cancers, such as desmoplastic small round cell tumor (DSRCT), has confirmed a targetable dependency on ERBB signaling, opening up new therapeutic possibilities for these aggressive diseases. biologists.com These advanced models provide a more physiologically relevant platform to test the efficacy of EGFR/ErbB-2 inhibitor-1 beyond traditional cancer cell lines.

Identification of Predictive Biomarkers for Response and Resistance (Preclinical)

A crucial aspect of advancing targeted therapies is the ability to predict which patients are most likely to benefit and to understand the mechanisms that lead to treatment resistance. Preclinical research plays a pivotal role in identifying these predictive biomarkers.

Biomarkers of Response:

The presence of specific mutations in the EGFR gene, such as exon 19 deletions and the L858R mutation, are well-established predictive biomarkers for the efficacy of first-generation EGFR inhibitors. oncotarget.com However, the landscape of biomarkers is expanding. For instance, neuregulin 1 (NRG1) expression has been identified as a potential predictive biomarker for response to ERBB3 inhibitory antibodies, highlighting the importance of ligand expression in modulating treatment sensitivity. aacrjournals.org The dimerization status of HER receptors may also be a more critical determinant of sensitivity than the expression level of a single receptor. d-nb.info

Biomarkers of Resistance:

Acquired resistance to EGFR/ErbB-2 inhibitors is a significant clinical challenge. Preclinical studies have been instrumental in elucidating the underlying mechanisms. A common mechanism of resistance to first-generation EGFR inhibitors is the acquisition of the T790M mutation in the EGFR gene. dovepress.com Other mechanisms include the activation of alternative signaling pathways, such as the PI3K/Akt pathway, and the upregulation of other receptor tyrosine kinases. oncotarget.comamegroups.com For example, aberrant activation of HER2 signaling can confer resistance to the EGFR-targeted antibody cetuximab. mdpi.com Downstream mutations in genes like KRAS can also render EGFR inhibition ineffective. aacrjournals.org The identification of these resistance mechanisms in preclinical models is essential for the development of next-generation inhibitors and combination therapies to overcome them.

Advanced In Vitro and In Vivo Model Systems for Mechanistic Research

To gain a deeper understanding of the mechanisms of action of this compound, researchers are increasingly turning to sophisticated in vitro and in vivo model systems that more accurately mimic human tumors.

3D Cell Cultures:

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are proving to be superior to traditional two-dimensional (2D) monolayer cultures for predicting clinical outcomes. nih.gov These models better recapitulate the cellular heterogeneity, cell-cell interactions, and nutrient gradients found in solid tumors. nih.govresearchgate.net Studies have shown that cancer cells grown in 3D cultures can exhibit different sensitivities to EGFR inhibitors compared to their 2D counterparts. nih.govplos.org For example, some colorectal cancer cell lines are less sensitive to EGFR inhibition when grown in a 3D laminin-rich extracellular matrix. plos.org This highlights the critical influence of the extracellular matrix on drug response. plos.org The use of 3D models allows for a more accurate assessment of drug efficacy and the investigation of resistance mechanisms in a more physiologically relevant context. researchgate.net

Patient-Derived Xenografts (PDXs):

Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are powerful tools for preclinical research. These models have been shown to retain the genetic and histological characteristics of the original patient tumor. nih.gov PDX models have been instrumental in evaluating the in vivo efficacy of EGFR/ErbB-2 inhibitors and in identifying biomarkers of response and resistance. For example, PDX models of HER2-mutant colorectal cancer have been used to demonstrate the sensitivity of these tumors to the irreversible EGFR/HER2 inhibitor neratinib. oncotarget.com The combination of an EGFR-directed antibody with a HER2 antibody-drug conjugate showed enhanced antitumor activity in PDX models of various tumor types. nih.gov

Integration with Multi-Omics Data for Comprehensive Mechanistic Understanding

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized cancer research. Integrating these multi-omics datasets provides a holistic view of the molecular alterations within a tumor and how they are affected by treatment with this compound.

Q & A

Q. What methodologies are used to determine the inhibitory potency of EGFR/ErbB-2 inhibitor-1 against EGFR and ErbB-2 kinase domains?

  • Methodological Answer : In vitro kinase assays using purified EGFR and ErbB-2 kinase domains are performed. These assays measure the inhibition of ATP-dependent phosphorylation of synthetic peptide substrates (e.g., biotinylated Peptide A) using [γ-33P] ATP. IC50 values are calculated via radiometric detection in 96-well plates under standardized conditions (50 mM MOPS buffer, 2 mM MnCl2). Reference inhibitors like Lapatinib (IC50: ~10 nM for EGFR/ErbB-2) are used for comparative validation .

Q. How is target engagement confirmed in cellular models treated with this compound?

  • Methodological Answer : Receptor autophosphorylation inhibition is assessed via Western blotting in EGFR/ErbB-2-overexpressing cell lines (e.g., BT474 breast cancer or HN5 head/neck cancer cells). Tumor fragments from xenograft models are excised post-treatment, lysed, and probed with phospho-specific antibodies to quantify reductions in EGFR/ErbB-2 activation .

Q. What cell lines are most responsive to this compound, and how is selectivity against normal cells evaluated?

  • Methodological Answer : Cell lines with high EGFR/ErbB-2 expression (e.g., BT474, N87) show sensitivity at concentrations <0.5 μM. Selectivity is tested by comparing growth inhibition in tumor cells versus normal human fibroblasts (HFFs). A selectivity index of >10-fold (tumor vs. normal cells) indicates therapeutic potential .

Advanced Research Questions

Q. How should in vivo efficacy studies be designed to evaluate this compound in preclinical models?

  • Methodological Answer : Subcutaneous xenograft models (e.g., BT474 or HN5 tumors in immunocompromised mice) are treated orally with 10–30 mg/kg inhibitor twice daily. Tumor volume and receptor phosphorylation are monitored. Dose-responsive inhibition of tumor growth (e.g., 50–70% reduction at 30 mg/kg) validates efficacy. Tumor fragments are analyzed post-treatment to confirm target modulation .

Q. How can researchers resolve discrepancies between in vitro IC50 values and in vivo dosing requirements?

  • Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. For example, in vitro IC50s <80 nM may require higher in vivo doses due to plasma protein binding or metabolic clearance. Bioavailability studies (e.g., plasma half-life, tissue distribution) and ex vivo tumor kinase assays bridge this gap .

Q. What strategies mitigate off-target effects when profiling this compound across kinase families?

  • Methodological Answer : Broad kinase selectivity panels (e.g., cRaf-1, CDK1/2, Src, VEGFR2) are tested using enzymatic assays. Compounds with >50-fold selectivity for EGFR/ErbB-2 over other kinases (e.g., GW2974) are prioritized. Structural analysis (e.g., quinazoline/pyridopyrimidine scaffolds) identifies residues critical for specificity .

Q. How do Ras mutations influence resistance to this compound, and how is this tested experimentally?

  • Methodological Answer : Ras-mutant models (e.g., HB4a r4.2 cells transfected with mutant Ha-Ras) are 7–40× less sensitive to inhibition than ErbB-2-driven cells (HB4a c5.2). Co-culture experiments with MEK/ERK pathway inhibitors (e.g., trametinib) or CRISPR-mediated Ras knockout restore sensitivity, confirming Ras-mediated resistance .

Data Contradiction Analysis

Q. Why do some EGFR/ErbB-2-positive tumors (e.g., HT29, MCF7) show reduced sensitivity to this compound?

  • Methodological Answer : Low receptor expression levels or compensatory signaling pathways (e.g., IGF-1R or MET activation) may reduce efficacy. Quantitative RT-PCR and flow cytometry quantify EGFR/ErbB-2 expression, while phospho-proteomic arrays identify bypass pathways. Combination therapies (e.g., with MET inhibitors) are tested to overcome resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.